6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine
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Overview
Description
6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C₆H₄Br₂N₄ and a molecular weight of 291.93 g/mol . This compound is characterized by the presence of bromine atoms at the 6 and 8 positions, a methyl group at the 2 position, and a fused triazolo-pyrazine ring system. It is typically used in laboratory settings for research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine involves multiple steps, starting from commercially available reagents. One common method involves the bromination of a precursor triazolo-pyrazine compound. The reaction conditions typically include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazolo-pyrazine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted triazolo-pyrazines, while oxidation reactions can produce N-oxides .
Scientific Research Applications
6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its triazolo-pyrazine ring system. This interaction can modulate the activity of these targets, leading to the observed biological effects. The bromine atoms and the methyl group may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6,8-Dibromoimidazo[1,2-a]pyrazine: This compound has similar bromine substitutions but differs in the core ring structure, which is an imidazo-pyrazine instead of a triazolo-pyrazine.
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazines: These compounds share the triazolo-pyrazine core but have different substituents and hydrogenation states.
Uniqueness
6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine is unique due to its specific substitution pattern and the presence of both bromine atoms and a methyl group.
Properties
IUPAC Name |
6,8-dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2N4/c1-3-9-6-5(8)10-4(7)2-12(6)11-3/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSNBXYGYCPJBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(N=C(C2=N1)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670665 |
Source
|
Record name | 6,8-Dibromo-2-methyl[1,2,4]triazolo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198475-31-8 |
Source
|
Record name | 6,8-Dibromo-2-methyl[1,2,4]triazolo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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